2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID
Description
Properties
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethylamino]-4-(2-methoxyanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6/c1-22-13-5-3-2-4-11(13)17-14(19)10-12(15(20)21)16-6-8-23-9-7-18/h2-5,12,16,18H,6-10H2,1H3,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOVSYTYTHROLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC(C(=O)O)NCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the hydroxyethoxy intermediate: This step involves the reaction of ethylene oxide with a suitable precursor to introduce the hydroxyethoxy group.
Amination: The hydroxyethoxy intermediate is then reacted with an amine to form the ethylamino derivative.
Coupling with methoxyaniline: The ethylamino derivative is coupled with methoxyaniline under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the methoxyanilino moiety can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethoxy and methoxyanilino groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield carboxylic acids, while reduction of the nitro group can produce amines.
Scientific Research Applications
2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The hydroxyethoxy and methoxyanilino groups play crucial roles in its reactivity, allowing it to modulate biochemical processes. The compound may act as an antioxidant, reducing oxidative stress by scavenging free radicals and inhibiting reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
- 2-[Boc-(ethyl)amino]-2-methylpropanoic acid
- 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Uniqueness
Compared to similar compounds, 2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be maximized?
The compound’s synthesis likely involves coupling a 2-methoxyphenylcarbamoyl moiety with a hydroxyethoxyethylamino-substituted propanoic acid backbone. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) for efficient activation of the carboxylic acid group .
- Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures (common for polar amino acid derivatives) .
- Purity validation : Monitor via <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS to confirm structural integrity and rule out side products (e.g., racemization or incomplete coupling) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s functional groups?
- NMR : <sup>1</sup>H NMR can resolve the methoxyphenyl (δ 3.8–4.0 ppm for OCH3) and hydroxyethoxyethylamino protons (δ 1.5–2.5 ppm for NH and CH2 groups) .
- FT-IR : Confirm carbamoyl (C=O stretch at ~1650 cm<sup>−1</sup>) and hydroxyl (broad peak ~3300 cm<sup>−1</sup>) groups .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (predicted ~380–400 g/mol) and detect fragmentation patterns .
Q. How can the compound’s solubility and stability be evaluated under physiological conditions?
- Solubility screening : Test in buffered solutions (pH 2–8) using UV-Vis spectroscopy or nephelometry. Polar substituents (hydroxyethoxy, carbamoyl) suggest moderate aqueous solubility, but aggregation may occur at neutral pH .
- Stability assays : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC and assess hydrolytic susceptibility of the carbamate linkage .
Advanced Research Questions
Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what computational tools can predict its binding affinity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serine hydrolases or GPCRs, leveraging the carbamoyl group’s potential as a hydrogen-bond acceptor .
- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs (e.g., ’s nitro-phenyl derivative) to predict pharmacokinetics .
- Experimental validation : SPR or ITC to measure binding kinetics with purified targets (e.g., trypsin-like proteases) .
Q. What experimental strategies address contradictions in reported bioactivity data for structurally similar compounds?
- Meta-analysis : Compare datasets from (nitrophenyl analog) and (pyrimidine derivative) to identify substituent-dependent trends.
- Dose-response profiling : Re-evaluate activity in standardized assays (e.g., IC50 in enzyme inhibition) with rigorous controls for pH, solvent effects, and batch variability .
- Orthogonal assays : Confirm target engagement using cellular thermal shift assays (CETSA) or CRISPR knockouts .
Q. How can enantiomeric purity be ensured during synthesis, and what are the implications for pharmacological activity?
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution with lipases to separate enantiomers .
- Stereochemical impact : Compare IC50 values of enantiomers in target assays. For example, ’s fluorophenyl analog showed stereospecific activity differences >10-fold .
Q. What are the compound’s stability limits under extreme pH or temperature conditions?
- Forced degradation studies : Expose to 0.1M HCl/NaOH (70°C, 24h) or UV light. Carbamoyl bonds are prone to alkaline hydrolysis, while the hydroxyethoxy group may oxidize under acidic conditions .
- Analytical monitoring : Track degradation products via LC-MS/MS and propose degradation pathways (e.g., hydrolysis to 2-methoxyaniline and propanoic acid derivatives) .
Q. How can researchers design in vivo studies to evaluate bioavailability and metabolite profiles?
- Pharmacokinetic design : Administer IV/PO doses in rodents, collect plasma/tissue samples, and quantify parent compound/metabolites via UPLC-QTOF .
- Metabolite identification : Use hepatocyte incubation or microsomal assays to predict phase I/II metabolism (e.g., O-demethylation of the methoxyphenyl group) .
Data Contradiction and Validation
Q. How to resolve discrepancies in cytotoxicity data between in vitro and in vivo models?
- Assay optimization : Ensure in vitro assays use physiologically relevant concentrations (avoid DMSO >0.1%) and include serum proteins to mimic in vivo conditions .
- Toxicity mechanisms : Perform transcriptomics (RNA-seq) on treated cells to identify off-target pathways (e.g., oxidative stress) not captured in animal models .
Q. What methodologies validate the compound’s hypothesized mechanism of action against conflicting literature?
- CRISPR-based validation : Knock out the putative target gene and assess resistance to the compound .
- Proteomic profiling : Use SILAC or TMT labeling to quantify changes in protein expression/post-translational modifications .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
